molecular formula C9H7BrN2O3 B1532848 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1339388-17-8

1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1532848
CAS No.: 1339388-17-8
M. Wt: 271.07 g/mol
InChI Key: QKZNLQFUNSEFCO-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

The synthesis of 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Bromofuran Moiety: The bromination of furan is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Attachment of the Pyrazole Ring: The bromofuran derivative is then reacted with a pyrazole precursor under basic conditions to form the desired compound. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).

Major products formed from these reactions include furanones, substituted furans, and various pyrazole derivatives.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar compounds to 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid include:

    1-[(5-Chlorofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.

    1-[(5-Nitrofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its bromine atom, which can participate in specific chemical reactions that other similar compounds cannot, thereby offering unique synthetic and functional opportunities.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZNLQFUNSEFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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